molecular formula C18H14N2O3S B7832242 1-(2,4-DIHYDROXYPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE

1-(2,4-DIHYDROXYPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE

Cat. No.: B7832242
M. Wt: 338.4 g/mol
InChI Key: LLJAZVQLQGKCAL-UHFFFAOYSA-N
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Description

1-(2,4-DIHYDROXYPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE is an organic compound characterized by its unique structure, which includes a dihydroxyphenyl group and a phenylpyrimidinylthio group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-13-6-7-14(16(22)8-13)17(23)10-24-18-9-15(19-11-20-18)12-4-2-1-3-5-12/h1-9,11,21-22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJAZVQLQGKCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-DIHYDROXYPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE typically involves the following steps:

    Formation of the Dihydroxyphenyl Intermediate:

    Synthesis of the Phenylpyrimidinylthio Intermediate:

    Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-DIHYDROXYPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenylpyrimidinylthio group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,4-DIHYDROXYPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-DIHYDROXYPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group may participate in redox reactions, while the phenylpyrimidinylthio group can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

1-(2,4-DIHYDROXYPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE can be compared with similar compounds, such as:

    1-(2,4-Dihydroxyphenyl)-2-(phenylthio)ethanone: Lacks the pyrimidine ring, which may affect its biological activity.

    1-(2,4-Dihydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone: Contains a methyl group on the pyrimidine ring, which can influence its chemical properties.

The uniqueness of 1-(2,4-DIHYDROXYPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

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